molecular formula C18H19N5O4 B1228741 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B1228741
M. Wt: 369.4 g/mol
InChI Key: ISKJIZVDEMXIBX-UHFFFAOYSA-N
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Description

5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound belonging to the pyridopyrimidine class. It has a molecular formula of C18H19N5O4 and a molecular weight of 369.38 g/mol . This compound is known for its unique structure, which combines elements of pyrido[1,2-a]pyrimidine and diazinane-trione, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the diethylamino and methylidene groups. The final step involves the formation of the diazinane-2,4,6-trione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE include other pyridopyrimidine derivatives and diazinane-trione compounds .

Uniqueness

What sets this compound apart is its unique combination of structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H19N5O4/c1-4-22(5-2)14-11(9-12-15(24)20-18(27)21-16(12)25)17(26)23-8-6-7-10(3)13(23)19-14/h6-9H,4-5H2,1-3H3,(H2,20,21,24,25,27)

InChI Key

ISKJIZVDEMXIBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
5-{[2-(DIETHYLAMINO)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

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